B1578234 Antimicrobial peptide D4

Antimicrobial peptide D4

Cat. No.: B1578234
Attention: For research use only. Not for human or veterinary use.
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Description

Antimicrobial Peptide D4 is a synthetic α-helical peptide designed to optimize hydrophobicity for broad-spectrum antimicrobial activity. Studies indicate that D4 exhibits activity against both gram-negative and gram-positive bacteria, as well as fungal pathogens such as Ascomycota and Zygomycota species . Its structure features a hydrophobic face critical for membrane interaction, with hydrophobicity quantified via retention time in reverse-phase HPLC (101.6 min for D4) .

Properties

bioactivity

Antibacterial, Antifungal

sequence

MFFSSKKCKTVSKTFRGPCVRNA

Origin of Product

United States

Comparison with Similar Compounds

Antibacterial Activity

D4’s antibacterial efficacy varies significantly with bacterial type and hydrophobicity (Table 1).

Peptide Hydrophobicity (Retention Time, min) Gram-Negative MIC (Geometric Mean, μg/mL) Gram-Positive MIC (Geometric Mean, μg/mL)
D1 76.8 4.2 3.8
D4 101.6 6.5 5.1
D5 98.3 3.2 2.6
  • Gram-Negative Bacteria : Increasing hydrophobicity from D1 to D4 reduces activity (e.g., MIC increases from 4.2 to 6.5 μg/mL). However, E. coli C857 shows minimal sensitivity to hydrophobicity changes .
  • Gram-Positive Bacteria : Activity peaks at intermediate hydrophobicity. For B. subtilis C971, D4’s MIC is 5.1 μg/mL, while D5 (modified with a lysine substitution) achieves a 2-fold lower MIC (2.6 μg/mL) .

Antifungal Activity

D4’s antifungal performance diverges between fungal phyla (Table 2).

Peptide MIC₅₀ for Zygomycota (μg/mL) MIC₅₀ for Ascomycota (μg/mL) Therapeutic Index (TI)*
D1 12.5 25.0 500
D4 25.0 12.5 50
D5 1.6 12.5 200

*Therapeutic Index (TI) = Hemolytic Concentration (HC₅₀) / MIC₅₀

  • Zygomycota Fungi : D4’s MIC₅₀ (25.0 μg/mL) is 6-fold higher than D5 (1.6 μg/mL), highlighting D5’s superior activity through reduced hydrophobicity and lysine incorporation .
  • Ascomycota Fungi : D4 outperforms D1 (MIC₅₀ = 12.5 μg/mL vs. 25.0 μg/mL) due to enhanced hydrophobicity-driven membrane disruption .
  • Therapeutic Index : D1’s TI (500) far exceeds D4 (50) and D5 (200), emphasizing its safety despite lower potency .

Structural and Functional Modifications

  • D5 : A D4 analog with a lysine substitution at position 16 reduces hydrophobicity, improving activity against Zygomycota and reducing hemolysis (HC₅₀ = 320 μg/mL vs. D4’s 125 μg/mL) .
  • L4 : A linear peptide with hydrophobicity similar to D4 shows 10-fold lower antifungal activity, underscoring the importance of α-helical stability .

Mechanistic Insights and Stability

  • Membrane Interaction: D4’s α-helical structure enables pore formation in microbial membranes, but excessive hydrophobicity (as in D4) can lead to non-selective eukaryotic cell lysis .

Database and Classification Resources

D4’s sequence and activity data are cataloged in authoritative databases:

  • APD3 (Antimicrobial Peptide Database) : Provides structural details and MIC values for D4 and 525 other AMPs .
  • CAMP (Collection of Antimicrobial Peptides) : Offers tools for comparing D4’s physicochemical properties with >10,000 peptides .

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